Phenethyl 4-ANPP
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Overview
Description
Phenethyl 4-Anilino-N-Phenethylpiperidine is a chemical compound that has recently gained attention due to its presence as a byproduct in the synthesis of fentanyl. It was first identified in a fentanyl powder sample seized in April 2019 and later in a biological sample in December 2019 . This compound is structurally similar to known opioids and is primarily used in research and forensic applications .
Preparation Methods
Phenethyl 4-Anilino-N-Phenethylpiperidine can be synthesized through several routes. One common method involves reacting N-phenethyl-4-piperidinone with aniline, followed by reduction to produce 4-anilinopiperidine. This intermediate is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium . Another method involves the selective addition of the phenethyl group to 4-anilinopiperidine .
Chemical Reactions Analysis
Phenethyl 4-Anilino-N-Phenethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phenethyl 4-Anilino-N-Phenethylpiperidine is primarily used in scientific research to study the synthesis and properties of fentanyl and its analogs. It provides valuable insights into the synthesis routes and chemical attribution signatures of illicit fentanyl manufacture . Additionally, it is used in forensic applications to track and regulate crucial precursors in the production of fentanyl .
Mechanism of Action
The mechanism of action of Phenethyl 4-Anilino-N-Phenethylpiperidine involves its interaction with the µ-opioid receptor. its opioid activity is negligible compared to fentanyl. Using a cell-based µ-opioid receptor recruitment assay, it was found that the extent of receptor activation caused by Phenethyl 4-Anilino-N-Phenethylpiperidine is significantly lower than that of fentanyl .
Comparison with Similar Compounds
Phenethyl 4-Anilino-N-Phenethylpiperidine is similar to other compounds such as:
4-Anilinopiperidine: An intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: Another precursor in fentanyl synthesis.
Despropionyl fentanyl: A direct precursor to fentanyl and acetylfentanyl.
What sets Phenethyl 4-Anilino-N-Phenethylpiperidine apart is its unique presence as a byproduct in certain fentanyl synthesis routes, suggesting a shift in synthesis methods to circumvent restrictions on previously used precursors .
Properties
CAS No. |
2712312-12-2 |
---|---|
Molecular Formula |
C27H32N2 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
N-phenyl-N,1-bis(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C27H32N2/c1-4-10-24(11-5-1)16-20-28-21-18-27(19-22-28)29(26-14-8-3-9-15-26)23-17-25-12-6-2-7-13-25/h1-15,27H,16-23H2 |
InChI Key |
CLASASUPPQKQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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